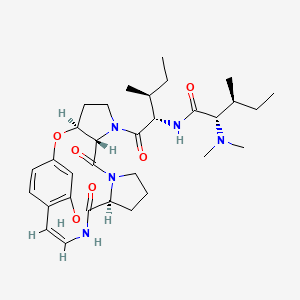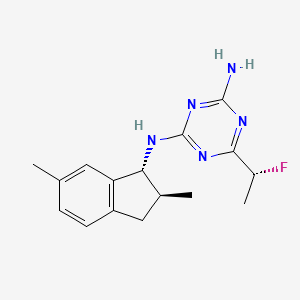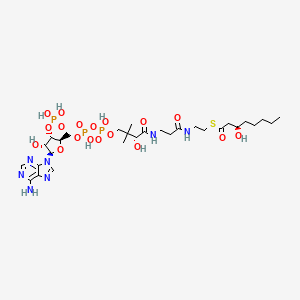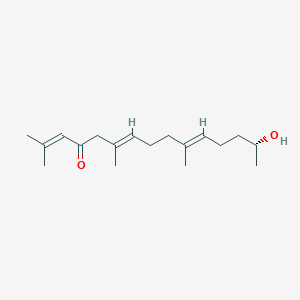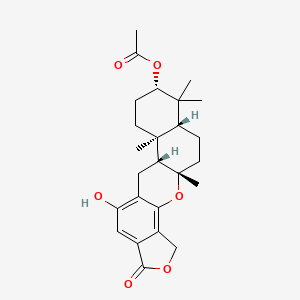
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide is a member of quinazolines.
Scientific Research Applications
Corrosion Inhibition
- Quinazoline derivatives, including those similar to the compound , have been studied for their ability to inhibit corrosion in mild steel. These derivatives exhibit excellent corrosion inhibition efficiencies, and their adsorption on metal surfaces is consistent with the Langmuir isotherm model. The effectiveness of these inhibitors has been confirmed through various methods like mass loss, electrochemical measurements, and scanning electron microscopy (Kumar et al., 2020).
Synthesis and Structural Analysis
- Research has been conducted on the synthesis of related quinazoline derivatives, demonstrating various methods of synthesizing these compounds and analyzing their structures through different techniques like IR, NMR, and MS. These studies provide insight into the chemical properties and potential applications of these compounds (Yan & Ouyang, 2013).
Potential in Medical Imaging
- Methoxy and fluorine-substituted analogs of quinazoline derivatives have been synthesized for potential use in medical imaging, particularly in developing tracers for positron emission tomography (PET) ligands. These studies focus on the binding affinity of these compounds to specific receptors, which is crucial for their application in biological imaging (Tobiishi et al., 2007).
Pharmaceutical Research
- Quinazolinone derivatives have been investigated for their pharmacological properties, including their potential as antagonists for specific receptors. This research is significant in understanding the medicinal applications of these compounds and developing new therapeutic agents (Zhou et al., 2007).
Organic Chemistry and Synthetic Methods
- Studies have been conducted on the reactions and synthetic processes involving quinazolinone derivatives, contributing to the broader understanding of organic synthesis methods. These findings are valuable for the development of new synthetic routes and chemical compounds (Papadopoulos, 1981).
properties
Product Name |
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide |
|---|---|
Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H23N3O4/c1-3-4-5-8-18-15(21)12-6-7-13-14(11-12)19-17(23)20(16(13)22)9-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,21)(H,19,23) |
InChI Key |
SJFSCJXFRKSETM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



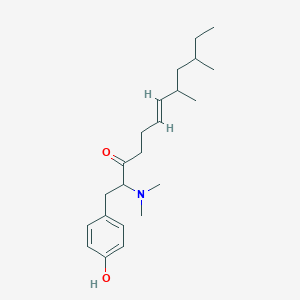
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
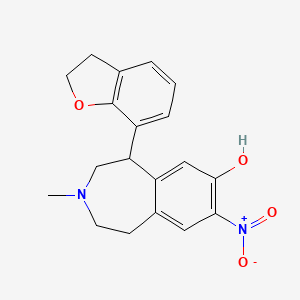
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
